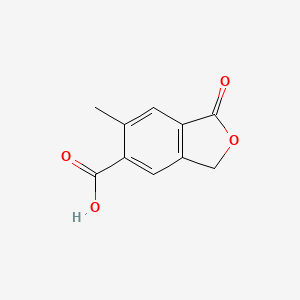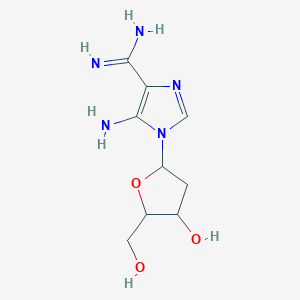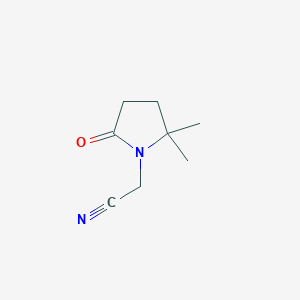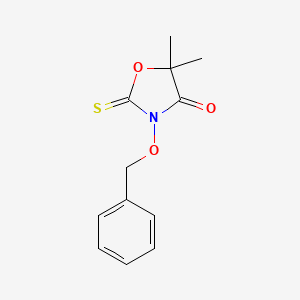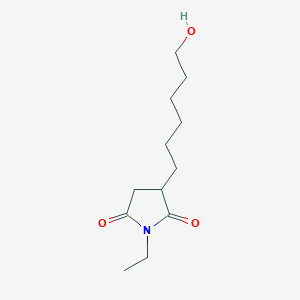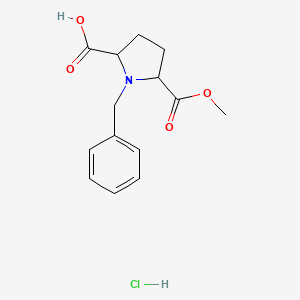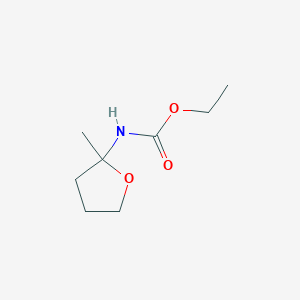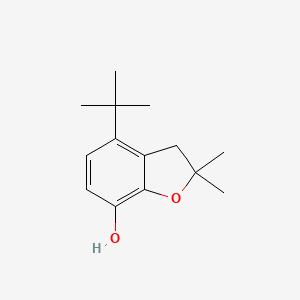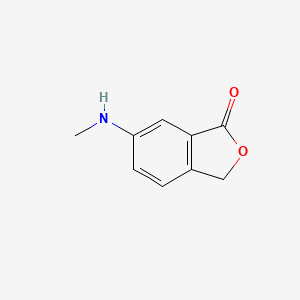
6-(Methylamino)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)isobenzofuran-1(3H)-one typically involves the iodocyclization of o-alkynylbenzamides. This reaction is catalyzed by various electrophiles and results in the formation of isobenzofuran-1(3H)-imines . The reaction conditions often include the use of n-butyllithium and electrophiles such as iodine or other halogens.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)isobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isobenzofuran derivatives, while substitution reactions can produce a variety of substituted isobenzofuran compounds .
Scientific Research Applications
6-(Methylamino)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methylamino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidases A and B, which are enzymes involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for certain neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Methylamino)isobenzofuran-1(3H)-one include other isobenzofuran derivatives such as:
- 3,6-disubstituted isobenzofuran-1(3H)-ones
- 4-(Dimethylamino)-3’-arylspiro[cyclohexane-1,1’(3’H)-isobenzofuran] derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methylamino group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
874478-15-6 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-(methylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H9NO2/c1-10-7-3-2-6-5-12-9(11)8(6)4-7/h2-4,10H,5H2,1H3 |
InChI Key |
HKZDULJCAZKDQE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(COC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)


